

# An In-depth Technical Guide to the Chemical Properties of Piperidine-2-carbaldehyde

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## Compound of Interest

Compound Name: *Piperidine-2-carbaldehyde*

Cat. No.: *B177073*

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## Introduction

**Piperidine-2-carbaldehyde**, also known as 2-formylpiperidine, is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.<sup>[1][2]</sup> Its structure, featuring a piperidine ring substituted with an aldehyde group at the 2-position, provides two reactive centers for a variety of chemical transformations. This dual functionality makes it a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and natural product analogues. The piperidine moiety is a prevalent scaffold in numerous bioactive compounds, and the aldehyde group offers a gateway for constructing diverse molecular architectures.<sup>[3]</sup> This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Piperidine-2-carbaldehyde**, tailored for professionals in research and drug development.

## Chemical and Physical Properties

**Piperidine-2-carbaldehyde** is a chiral molecule that exists as a racemic mixture unless synthesized through stereospecific methods. While extensive experimental data for the unprotected compound is scarce in publicly available literature, its properties can be inferred from data on its protected analogues and related compounds. The hydrochloride salt is a common commercially available form.<sup>[1]</sup>

Table 1: General and Computed Properties of **Piperidine-2-carbaldehyde**

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO	<a href="#">[2]</a>
Molecular Weight	113.16 g/mol	<a href="#">[2]</a>
CAS Number	144876-20-0	<a href="#">[2]</a>
IUPAC Name	piperidine-2-carbaldehyde	<a href="#">[2]</a>
Synonyms	2-Formylpiperidine, 2-Piperidinecarboxaldehyde	<a href="#">[2]</a>
Topological Polar Surface Area	29.1 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donor Count	1	<a href="#">[2]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[2]</a>
Rotatable Bond Count	1	<a href="#">[2]</a>
XLogP3-AA	0.2	<a href="#">[2]</a>

Note: Most physical properties like boiling and melting points are not readily available for the unprotected compound. Vendor information for the related N-Boc protected derivative (tert-butyl 2-formylpiperidine-1-carboxylate) indicates it is a solid.[\[3\]](#)

## Synthesis

The synthesis of **Piperidine-2-carbaldehyde** is most commonly achieved through the oxidation of the corresponding primary alcohol, 2-piperidinemethanol. To prevent side reactions with the secondary amine of the piperidine ring, it is typically protected prior to the oxidation step. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose. Mild oxidation reagents are employed to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) and Swern oxidation are effective methods for this transformation.[\[4\]](#)[\[5\]](#)[\[6\]](#) [\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

## Experimental Protocol: Synthesis of N-Boc-piperidine-2-carbaldehyde via Dess-Martin Oxidation

This protocol describes the synthesis of the N-protected form of **Piperidine-2-carbaldehyde**. The Boc protecting group can be subsequently removed under acidic conditions if the free amine is required.

#### Materials:

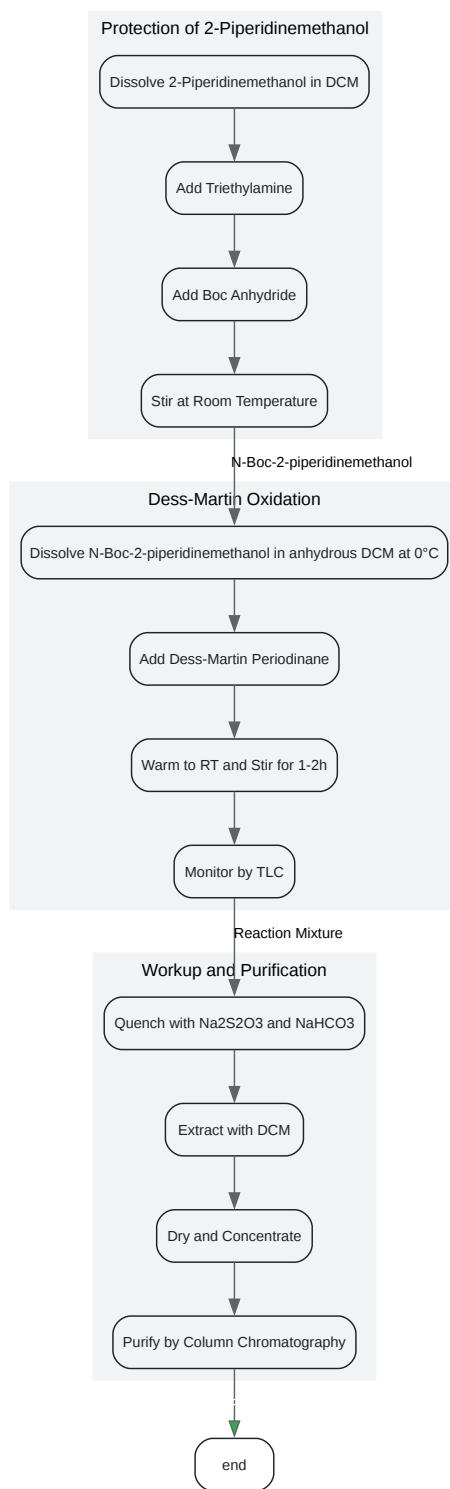
- N-Boc-2-piperidinemethanol
- Dess-Martin Periodinane (DMP)[\[4\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ )
- Saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ )
- Nitrogen or Argon atmosphere
- Standard laboratory glassware and magnetic stirrer

#### Procedure:[\[4\]](#)

- Dissolve N-Boc-2-piperidinemethanol (1.0 equivalent) in anhydrous dichloromethane (to a concentration of approximately 0.1 M) in a round-bottom flask under a nitrogen atmosphere.
- Cool the solution to 0°C using an ice bath.
- Add Dess-Martin periodinane (1.2 equivalents) to the stirred solution.[\[4\]](#)
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
- Stir the mixture vigorously until the solid dissolves.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude N-Boc-2-piperidinaldehyde.
- The crude product can be purified by flash column chromatography on silica gel.

## Synthesis Workflow of N-Boc-piperidine-2-carbaldehyde

[Click to download full resolution via product page](#)**Caption: Synthesis Workflow of N-Boc-piperidine-2-carbaldehyde.**

## Spectroscopic Data

Detailed experimental spectroscopic data for **Piperidine-2-carbaldehyde** is not widely published. However, characteristic peaks can be predicted based on its functional groups and the analysis of related compounds.

Table 2: Predicted Spectroscopic Data for **Piperidine-2-carbaldehyde**

Spectroscopy	Characteristic Peaks
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Aldehyde proton (CHO): ~9.5-9.7 ppm (singlet or doublet)</li><li>- Proton on C2: ~3.0-3.5 ppm (multiplet)</li><li>- Protons on C6 (axial and equatorial): ~2.6-3.1 ppm (multiplets)</li><li>- Protons on C3, C4, C5: ~1.2-1.9 ppm (complex multiplets)</li><li>- NH proton: Broad signal, chemical shift dependent on solvent and concentration.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl carbon (C=O): ~200-205 ppm</li><li>- Carbon C2: ~60-65 ppm</li><li>- Carbon C6: ~45-50 ppm</li><li>- Carbons C3, C4, C5: ~20-30 ppm</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- C=O stretch (aldehyde): Strong absorption around 1720-1740 cm<sup>-1</sup></li><li>- C-H stretch (aldehyde): Two weak bands around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup></li><li>- N-H stretch: Medium absorption around 3300-3500 cm<sup>-1</sup></li><li>- C-H stretch (alkane): Strong absorptions around 2850-2960 cm<sup>-1</sup></li></ul>
Mass Spectrometry	<ul style="list-style-type: none"><li>- Molecular Ion (M<sup>+</sup>): m/z = 113 - Major</li><li>Fragmentation: Loss of the formyl group ([M-29]<sup>+</sup>), alpha-cleavage of the piperidine ring.</li></ul>

Note: These are predicted values and may vary in experimental conditions.

## Reactivity and Stability

The reactivity of **Piperidine-2-carbaldehyde** is characterized by the chemistry of its two functional groups: the secondary amine of the piperidine ring and the aldehyde group.

## Reactivity of the Aldehyde Group

The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

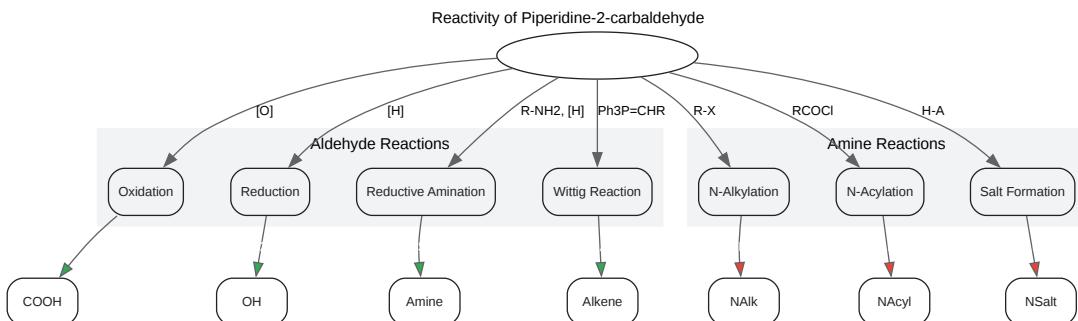
- Oxidation: Can be oxidized to the corresponding carboxylic acid, piperidine-2-carboxylic acid.
- Reduction: Can be reduced to the primary alcohol, 2-piperidinemethanol.
- Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a new C-N bond.
- Wittig Reaction: Reaction with a phosphonium ylide to form an alkene.
- Aldol and Related Condensations: Can act as an electrophile in reactions with enolates or other carbon nucleophiles.
- Formation of Imines and Enamines: Reacts with primary and secondary amines, respectively.

## Reactivity of the Piperidine Ring

The secondary amine in the piperidine ring is nucleophilic and basic. It can undergo:

- N-Alkylation, N-Acylation, N-Arylation: Reaction with electrophiles to form substituted piperidines.
- Salt Formation: Reacts with acids to form piperidinium salts.

The interplay between these two functional groups allows for complex synthetic strategies, such as intramolecular cyclizations.



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Caption: General Reactivity of **Piperidine-2-carbaldehyde**.

## Stability

**Piperidine-2-carbaldehyde**, like other aldehydes, can be susceptible to oxidation upon prolonged exposure to air. The piperidine ring itself is generally stable under normal conditions. [14] For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.[15] The N-protected derivatives, such as N-Boc-2-piperidinaldehyde, exhibit enhanced stability.[3]

## Applications in Drug Discovery and Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of approved drugs. The ability to introduce diverse substituents at the 2-position via the aldehyde functionality makes **Piperidine-2-carbaldehyde** a valuable starting material for generating libraries of compounds for biological screening. Its derivatives have been investigated for a variety of therapeutic targets. For instance, annulation reactions with 1,3-

dicarbonyl compounds can yield tetrahydroindolizine cores, which are present in several biologically active natural products.[\[1\]](#)

## Conclusion

**Piperidine-2-carbaldehyde** is a versatile and valuable synthetic intermediate for the construction of complex piperidine-containing molecules. Its dual functionality allows for a wide range of chemical transformations, making it a key tool for medicinal chemists and researchers in drug discovery. While detailed physicochemical and spectroscopic data for the unprotected compound are not extensively documented, its synthesis and reactivity are well-understood, primarily through its N-protected derivatives. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of **Piperidine-2-carbaldehyde** in synthetic and medicinal chemistry endeavors.

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